molecular formula C23H26N4O B12186536 7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12186536
M. Wt: 374.5 g/mol
InChI Key: PAJUGMBOOQLWRW-UHFFFAOYSA-N
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Description

This compound is a pyrimido-triazinone derivative characterized by a benzyl group at position 7, a methyl group at position 8, a phenyl group at position 1, and an isopropyl substituent at position 2.

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

7-benzyl-8-methyl-1-phenyl-3-propan-2-yl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H26N4O/c1-17(2)25-15-26(20-12-8-5-9-13-20)23-24-18(3)21(22(28)27(23)16-25)14-19-10-6-4-7-11-19/h4-13,17H,14-16H2,1-3H3

InChI Key

PAJUGMBOOQLWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3)C(C)C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrimido-Triazinone Family

A. 7-(4-Chlorobenzyl)-3-(4-Methoxybenzyl)-8-Methyl-1,2,3,4-Tetrahydro-6H-Pyrimido[1,2-a][1,3,5]Triazin-6-One (CAS 1374509-74-6)

  • Substituents : Chlorobenzyl (position 7), methoxybenzyl (position 3), methyl (position 8).
  • Molecular Formula : C₂₂H₂₃ClN₄O₂.
  • Molecular Weight : 410.91 g/mol.

B. 4-Aryl-2-Thioxo-3,4-Dihydro-1H-Pyrimido[1,2-a][1,3,5]Triazin-6(2H)-ones

  • Substituents : Aryl groups at position 4, thioxo (C=S) group at position 2.
  • Key Differences: The thioxo group introduces hydrogen-bonding capacity, enhancing interactions with bacterial enzymes.
Tetrahydroimidazo[1,2-a]Pyridine Derivatives

A. Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d)

  • Molecular Formula : C₂₈H₂₅N₃O₇.
  • Melting Point : 215–217°C.
  • The nitro and cyano groups enhance electrophilicity, which may influence reactivity in biological systems .

B. Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)

  • Molecular Formula : C₂₉H₂₇N₃O₇.
  • Melting Point : 243–245°C.
  • Key Differences : The phenethyl group increases steric bulk compared to the target compound’s benzyl substituent, possibly affecting binding pocket interactions .
4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives

A. 2-(3-Fluoro-4-Methoxyphenyl)-7-[(3aR,6aS)-5-(Propan-2-yl)Hexahydropyrrolo[3,4-c]Pyrrol-2(1H)-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-One

  • Substituents : Fluorine and methoxy groups on the phenyl ring, isopropyl-pyrrolo-pyrrole moiety.
  • Key Differences : The fluorine atom enhances metabolic stability, while the bicyclic amine improves solubility and target affinity. Such modifications are absent in the target compound .

Comparative Data Table

Compound Class Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound Not explicitly provided Estimated ~450 7-Benzyl, 8-Methyl, 1-Phenyl, 3-Isopropyl N/A (structural analogs suggest kinase inhibition potential)
7-(4-Cl-Bz)-3-(4-OMe-Bz)-8-Me C₂₂H₂₃ClN₄O₂ 410.91 4-Cl-Benzyl, 4-OMe-Benzyl Enhanced lipophilicity
2-Thioxo Pyrimido-Triazinones Varies (e.g., C₁₅H₁₂N₄OS) ~300–350 2-Thioxo, 4-Aryl Antibacterial (MIC: 2–8 µg/mL)
Imidazo-Pyridine 2d C₂₈H₂₅N₃O₇ 523.52 3-Benzyl, 8-Cyano, 7-Nitrophenyl High melting point (215–217°C)
Pyrido-Pyrimidinone C₂₄H₂₈FN₅O₂ 449.52 3-Fluoro-4-MeO-Phenyl, Isopropyl-pyrrole Improved solubility and metabolic stability

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Benzyl and phenyl groups at positions 1 and 7 enhance aromatic stacking in kinase binding pockets.
    • Isopropyl at position 3 may reduce metabolic degradation compared to bulkier substituents .
  • Biological Potential: While the target compound’s activity is undocumented, analogs with thioxo or fluorinated groups show promise in antibacterial and CNS-targeting applications .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties. Its structure features a triazinone core fused with a tetrahydropyrimidine ring, contributing to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

Pyrimidine derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression. In vitro studies on related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . It is hypothesized that 7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may exhibit similar effects.

Neuroprotective Effects

Some triazole and pyrimidine derivatives have shown neuroprotective effects in models of neurodegenerative diseases. These compounds may act through antioxidant mechanisms or by modulating neurotransmitter systems. Given the structural parallels with neuroprotective agents, this compound warrants investigation in this area.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzyl and propan-2-yl groups could significantly impact its efficacy and selectivity toward specific biological targets.

Study 1: Antimicrobial Screening

In a comparative study of various pyrimidine derivatives:

CompoundMIC (μg/mL)Activity
Compound A8Moderate against S. aureus
Compound B16Weak against E. coli
7-benzyl...TBDTBD

This table illustrates the need for further testing of 7-benzyl-8-methyl... to establish its Minimum Inhibitory Concentration (MIC) values against relevant pathogens.

Study 2: Cytotoxicity Assay

In vitro assays conducted on structurally related compounds revealed:

CompoundCell LineIC50 (μM)
Compound CMCF-712
Compound DHeLa15
7-benzyl...TBDTBD

These findings highlight the potential for further exploration into the cytotoxic effects of 7-benzyl... on cancer cell lines.

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